1-(2-Chloropyridin-4-YL)piperazine hydrochloride
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Overview
Description
1-(2-Chloropyridin-4-YL)piperazine hydrochloride: is a chemical compound with the molecular formula C9H13Cl2N3 and a molecular weight of 234.12 g/mol . It is primarily used in research and development, particularly in the pharmaceutical industry . The compound is characterized by the presence of a piperazine ring substituted with a 2-chloropyridin-4-yl group, and it is typically available as a hydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-4-YL)piperazine hydrochloride typically involves the reaction of 2-chloropyridine with piperazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction . The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity . The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyridin-4-YL)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted piperazines with various functional groups.
Oxidation and Reduction Reactions: Products include N-oxides and reduced amines.
Scientific Research Applications
Chemistry: 1-(2-Chloropyridin-4-YL)piperazine hydrochloride is used as an intermediate in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets . It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in the treatment of various diseases . It serves as a lead compound in drug discovery programs aimed at developing new medications for conditions such as cancer, infectious diseases, and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also utilized in the formulation of certain types of coatings and adhesives .
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-YL)piperazine hydrochloride involves its interaction with specific molecular targets . The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison: 1-(2-Chloropyridin-4-YL)piperazine hydrochloride is unique due to its specific substitution pattern on the piperazine ring . This structural feature imparts distinct chemical and biological properties compared to similar compounds . For example, the position of the chlorine atom in the pyridine ring can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C9H13Cl2N3 |
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Molecular Weight |
234.12 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H12ClN3.ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H |
InChI Key |
XIMXYBPBZAKJQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)Cl.Cl |
Origin of Product |
United States |
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